

2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene

Cat. No.: B159136

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene**

Audience: Researchers, scientists, and drug development professionals.

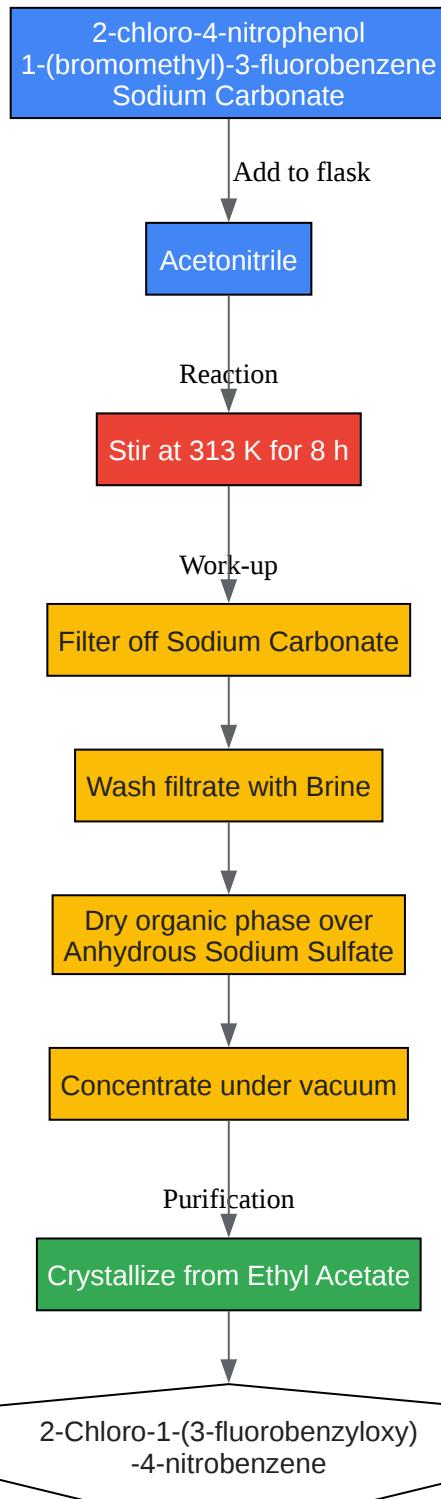
Abstract

2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene is a synthetic organic compound with significant applications as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.^{[1][2][3]} Its structure, featuring a nitro group and a chloro group, enhances its reactivity, making it a valuable building block.^{[1][2]} Notably, this compound has been identified as an intermediate for dual inhibitors of ErbB-1 (EGFR) and ErbB-2 (HER2) tyrosine kinases, which are critical targets in oncology research and drug development. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its role in the context of ErbB signaling pathways.

Physicochemical Properties

2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene is a white to light yellow crystalline powder. ^[1] Its key quantitative properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Weight	281.67 g/mol	[1] [2] [4] [5]
Molecular Formula	C ₁₃ H ₉ ClFNO ₃	[1] [2] [4] [5]
CAS Number	443882-99-3	[1] [2] [5]
Melting Point	99 - 103 °C	[1] [2]
Purity	≥ 99% (HPLC)	[1]
Appearance	White to light yellow powder or crystal	[1]
Crystal System	Monoclinic	[6]
Space Group	P2 ₁ /c	[6]


Synthesis of 2-Chloro-1-(3-fluorobenzylxy)-4-nitrobenzene

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction. The protocol described here is based on established laboratory procedures.[\[6\]](#)

Synthesis Workflow

The overall workflow for the synthesis, purification, and crystallization of the compound is depicted below.

Reaction Setup

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-1-(3-fluorobenzyl)-4-nitrobenzene**.

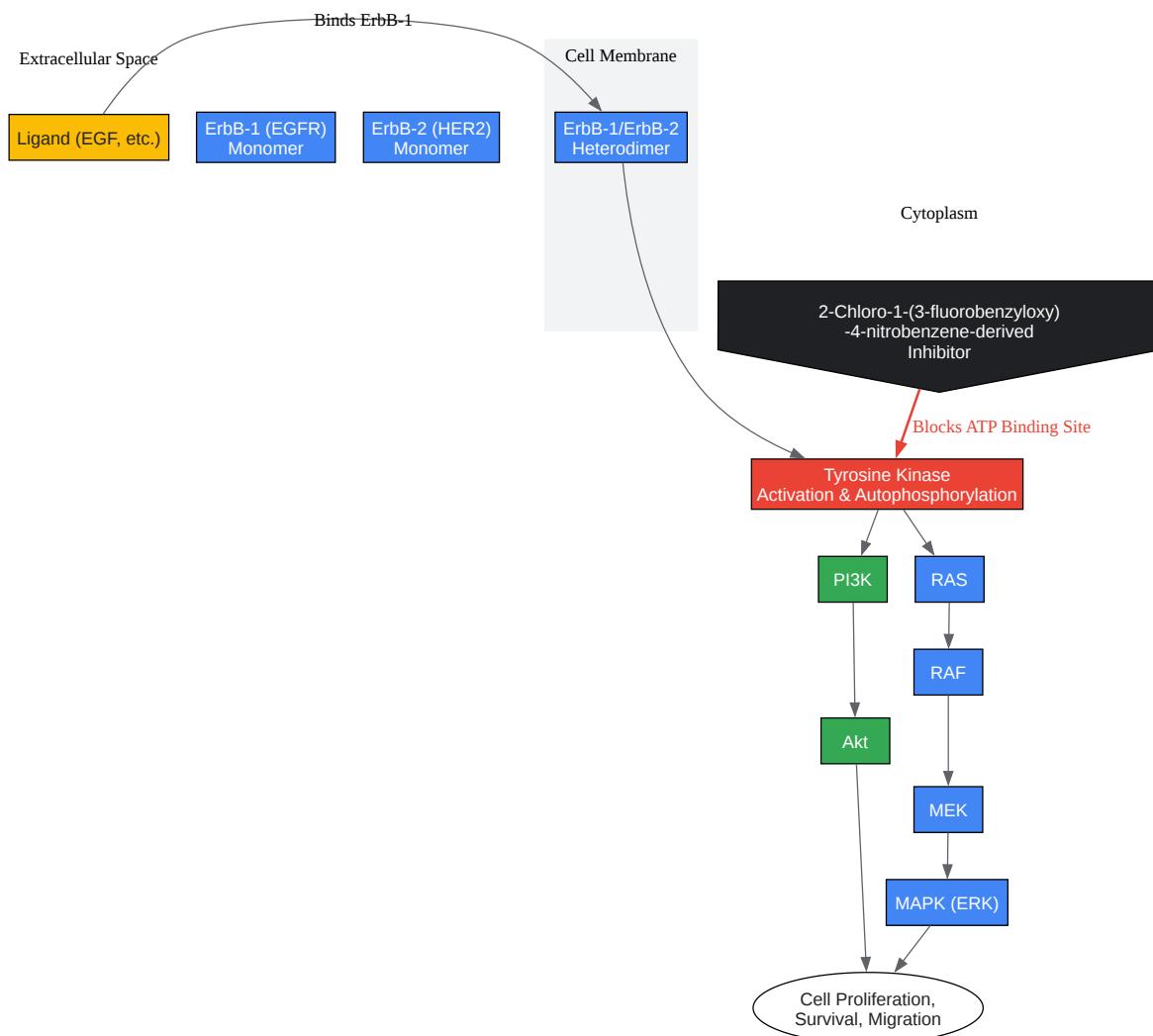
Detailed Experimental Protocol

Materials:

- 2-chloro-4-nitrophenol (1 mmol)
- 1-(bromomethyl)-3-fluorobenzene (1 mmol)
- Sodium carbonate (10 g)
- Acetonitrile (25 ml)
- Brine solution
- Anhydrous sodium sulfate
- Ethyl acetate
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.

Procedure:

- To a 250 ml round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).[6]
- Equip the flask with a condenser and place it on a heating mantle with a magnetic stirrer.
- Stir the mixture at 313 K (40 °C) for 8 hours.[6]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter off the solid sodium carbonate using vacuum filtration.
- Transfer the filtrate to a separatory funnel and wash it with brine.[6]
- Separate the organic phase and dry it over anhydrous sodium sulfate.[6]


- Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.[6]
- Purify the crude product by crystallization from ethyl acetate to yield the final product, **2-Chloro-1-(3-fluorobenzyl)-4-nitrobenzene**.[6]

Biological Activity: Inhibition of ErbB-1/ErbB-2 Signaling

This compound is recognized as an important intermediate for the synthesis of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[6] The ErbB family of receptor tyrosine kinases, particularly ErbB-1 (also known as EGFR) and ErbB-2 (also known as HER2), are key players in cell signaling pathways that regulate cell proliferation, migration, differentiation, and survival.[6][7] Overexpression or mutation of these receptors is implicated in the pathogenesis of numerous cancers.[4][8]

The ErbB-1/ErbB-2 Signaling Pathway

The ErbB signaling cascade is initiated by ligand binding to the extracellular domain of ErbB receptors (except for ErbB-2, which has no known ligand).[7][8] This binding induces the formation of receptor homo- or heterodimers.[7][8] The ErbB-2-ErbB-3 heterodimer is considered the most potent signaling complex.[8] Dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate major downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, ultimately promoting cell growth and survival.[6][9]

[Click to download full resolution via product page](#)

Caption: Simplified ErbB-1/ErbB-2 signaling pathway and point of inhibition.

Representative Protocol: In Vitro Tyrosine Kinase Inhibition Assay

While **2-Chloro-1-(3-fluorobenzyl)oxy-4-nitrobenzene** is an intermediate, its derivatives are tested for kinase inhibition. The following is a representative protocol for evaluating a derivative compound's ability to inhibit ErbB-1/ErbB-2 kinase activity, based on common methodologies.

Objective: To determine the in vitro inhibitory activity of a test compound against ErbB-1 and ErbB-2 tyrosine kinases.

Materials:

- Recombinant human ErbB-1 and ErbB-2 kinase domains.
- A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
- Adenosine-5'-triphosphate (ATP), [γ -³²P]ATP or fluorescently-labeled ATP.
- Test compound (derived from **2-Chloro-1-(3-fluorobenzyl)oxy-4-nitrobenzene**) dissolved in DMSO.
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
- 96-well microplates.
- Phosphocellulose paper or other capture medium.
- Scintillation counter or fluorescence plate reader.

Procedure:

- Prepare serial dilutions of the test compound in DMSO, and then dilute further into the kinase reaction buffer.
- In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted test compound.
- Add the recombinant ErbB-1 or ErbB-2 kinase to each well to initiate the pre-incubation.

- Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ -³²P]ATP (or fluorescent ATP).
- Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
- Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.
- Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated ATP.
- Quantify the incorporated radioactivity on the paper using a scintillation counter (or measure fluorescence in the plate if using a non-radioactive method).
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a key chemical intermediate with a well-defined synthesis route. Its primary value for researchers in drug development lies in its role as a precursor for potent dual inhibitors of ErbB-1 and ErbB-2 kinases. A thorough understanding of its properties and the biological pathways it can be used to target is essential for leveraging this compound in the development of novel therapeutics, particularly in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene | 443882-99-3 [smolecule.com]
- 4. ERBB1 and ERBB2 have distinct functions in tumor cell invasion and intravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cusabio.com [cusabio.com]
- 8. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [2-Chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b159136#2-chloro-1-\(3-fluorobenzyl\)oxy\)-4-nitrobenzene-molecular-weight](https://www.benchchem.com/product/b159136#2-chloro-1-(3-fluorobenzyl)oxy)-4-nitrobenzene-molecular-weight)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com